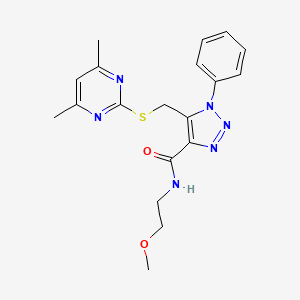

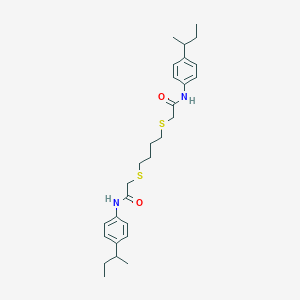

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(2-methoxyethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds similar to the target molecule often involves multiple steps, including condensation, cyclization, and functional group transformations. For example, triazolo[4,5-d]pyrimidines and their derivatives, which share structural similarities with the target compound, are typically synthesized through reactions involving amino-triazoles and various carbon donors or through the modification of pyrimidine moieties with different substituents (Albert & Taguchi, 1972). These methods underscore the importance of specific functional groups in enabling the formation of complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of compounds containing triazole and pyrimidine rings is characterized by significant conjugation and potential for intermolecular interactions. X-ray crystallography of similar compounds reveals that they often crystallize in systems with specific space groups and exhibit coplanar arrangements of certain moieties, indicating a strong tendency for π-π stacking and hydrogen bonding (Liang Fu-b, 2014). These structural features are crucial for understanding the compound's reactivity and potential for forming solid-state structures.

Chemical Reactions and Properties

Compounds with triazole and pyrimidine units engage in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present on these rings. For instance, triazolo[4,5-d]pyrimidines can undergo transformations involving their amino and sulfonyl groups, leading to the formation of derivatives with different properties (Albert & Taguchi, 1972). The reactivity is influenced by the electronic and steric characteristics of the substituents, highlighting the compound's versatility in chemical synthesis.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, of similar compounds are closely linked to their molecular structure. For example, the presence of methoxy and phenyl groups can impact the compound's polarity and solubility in various solvents, affecting its crystallization behavior and melting point. The crystal packing and stability are determined by van der Waals interactions and hydrogen bonding patterns, as seen in compounds with closely related structures (S. Moser, V. Bertolasi, & K. Vaughan, 2005).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Compounds with structural elements similar to the one have been synthesized and evaluated for various biological activities. For example, novel heterocyclic compounds have been synthesized for their potential anti-inflammatory and analgesic properties, as well as for their inhibition of cyclooxygenase enzymes (COX-1/COX-2), indicating potential applications in drug development for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Compounds incorporating pyridothienopyrimidines and pyridothienotriazines structures have been investigated for their antimicrobial properties. This indicates potential applications in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Anticancer and Anti-inflammatory Agents

Research on pyrazolopyrimidines derivatives has shown promising results as anticancer and anti-5-lipoxygenase agents, suggesting potential applications in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Herbicidal Activities

Investigations into compounds with dimethylpyrimidinyl moieties have explored their use as herbicides, indicating potential applications in agricultural chemistry for the development of new herbicidal formulations (Fu-b, 2014).

Propriétés

IUPAC Name |

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(2-methoxyethyl)-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-13-11-14(2)22-19(21-13)28-12-16-17(18(26)20-9-10-27-3)23-24-25(16)15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBRWOYQFUKTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-N-(2-methoxyethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)

![3-(3,4-dimethoxyphenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488841.png)

![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)

![5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2488845.png)

![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2488848.png)